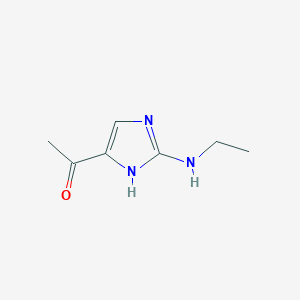
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylamine.
Formation of Ethylamino Group: The ethylamino group is introduced by reacting imidazole with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol.
Acylation: The resulting ethylamino-imidazole intermediate is then subjected to acylation using ethanoyl chloride (acetyl chloride) to form the final product, this compound. This step is typically performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-yl-ethanol derivatives.
科学的研究の応用
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as catalysts and polymers.
作用機序
The mechanism of action of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
類似化合物との比較
Similar Compounds
1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Contains a methylamino group instead of an ethylamino group, leading to variations in steric and electronic properties.
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone: Features a dimethylamino group, which can significantly alter its solubility and interaction with biological targets.
Uniqueness
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the ethylamino group, which imparts distinct steric and electronic characteristics
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-[2-(ethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-4-6(10-7)5(2)11/h4H,3H2,1-2H3,(H2,8,9,10) |
InChIキー |
CPVKAHQRPVZGKY-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=C(N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


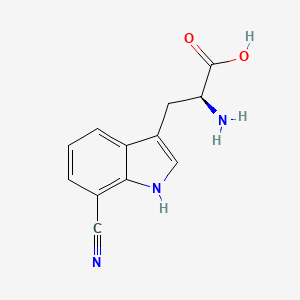


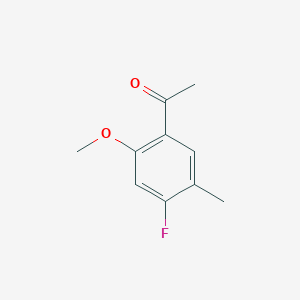

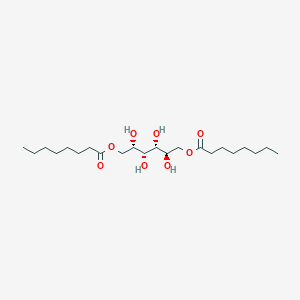
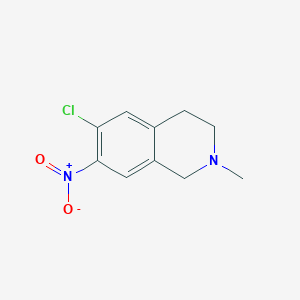
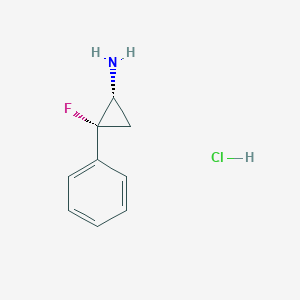

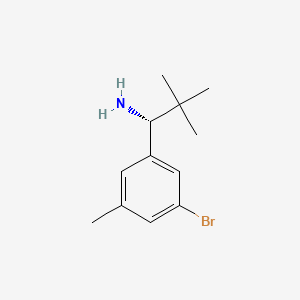
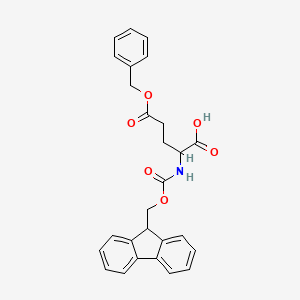
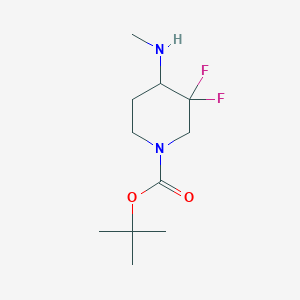

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
